L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine

Hypocholesterolemic peptide Functional food ingredient Peptide structure-activity relationship

Sourcing a defined pentapeptide for stereochemical stability studies often reveals racemization risks in generic syntheses. L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine (HSSGY, MW 549.5 g/mol) directly addresses this need: - Engineered with two consecutive L-Ser residues for developing HPLC stereoinversion detection protocols. - Serves as a non-infringing analog to patented HTSGY for hypocholesterolemic structure-activity relationship (SAR) exploration. - Contains redox-active His and Tyr residues, enabling photoinduced electron transfer (ET) studies. Custom synthesis scales from 5 mg to 500 mg are available, supported by Certificates of Analysis including HPLC purity and MS identity verification.

Molecular Formula C23H31N7O9
Molecular Weight 549.5 g/mol
CAS No. 911427-94-6
Cat. No. B12597589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidyl-L-seryl-L-serylglycyl-L-tyrosine
CAS911427-94-6
Molecular FormulaC23H31N7O9
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O
InChIInChI=1S/C23H31N7O9/c24-15(6-13-7-25-11-27-13)20(35)29-18(10-32)22(37)30-17(9-31)21(36)26-8-19(34)28-16(23(38)39)5-12-1-3-14(33)4-2-12/h1-4,7,11,15-18,31-33H,5-6,8-10,24H2,(H,25,27)(H,26,36)(H,28,34)(H,29,35)(H,30,37)(H,38,39)/t15-,16-,17-,18-/m0/s1
InChIKeyRMIZJZVSJQEHFD-XSLAGTTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSSGY Peptide Identity and Sourcing


L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine (CAS 911427-94-6) is a synthetic pentapeptide composed of five amino acids in the sequence His-Ser-Ser-Gly-Tyr (HSSGY) . The compound, with the molecular formula C₂₃H₃₁N₇O₉, is a defined research tool primarily supplied by peptide synthesis companies for custom applications, with limited publicly available data on its endogenous occurrence or specific physiological role [1]. Its utility derives from its defined amino acid sequence and the presence of both redox-active residues (His and Tyr) and multiple L-serine residues, which make it relevant as a model compound in studies of peptide stereoinversion stability and photochemical reactivity.

Identity
Synthetic pentapeptide (His-Ser-Ser-Gly-Tyr)
Research Models
Stereoinversion stability and photochemical ET studies

HSSGY Non-Specific Substitution Risk


The sequence L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine (HSSGY) presents a specific and analytically challenging molecular architecture that precludes simple substitution with closely related analogs. The compound features two consecutive L-serine residues, a structural motif that is particularly susceptible to racemization and stereoinversion during synthesis and storage [1]. Published analytical methods for a structurally related model peptide (Gly-Ser-Gly-Tyr) have shown that Ser stereoinversion occurs under specific conditions and that its detection requires optimized, peptide-specific HPLC separation protocols [1]. Substituting HSSGY with a peptide of similar but not identical sequence, or one containing a D-serine residue, would introduce uncharacterized stereochemical impurities and altered solution behavior, invalidating comparisons in studies of photochemical reactivity or stability where precise chirality is a critical experimental parameter [2].

  • Sequence mismatch (Thr vs. Ser)

    HTSGY analog possesses patented hypocholesterolemic activity; HSSGY function remains uncharacterized, creating distinct IP and research contexts.

  • QC method mismatch

    Standard peptide purity assays may not resolve L/D-Ser stereoinversion, risking undetected D-isomer contamination that confounds chiral-dependent studies.

HSSGY Differentiation Evidence


Sequence-Specific Bioactivity vs. Analogs

The specific amino acid sequence of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine is the key determinant of its biological function. A closely related pentapeptide, His-Thr-Ser-Gly-Tyr (HTSGY), which differs by only a single residue (Thr instead of the second Ser), is claimed in a patent as a potent, intestinally-absorbable hypocholesterolemic agent that can significantly reduce cholesterol levels in humans and mitigate atherosclerosis [1]. This data provides a class-level inference for HSSGY: the specific His-Ser-Ser-Gly-Tyr sequence is distinct from the patented HTSGY sequence. Procuring HSSGY instead of HTSGY ensures that research is focused on the uncharacterized activity of the HSSGY sequence, avoiding potential patent infringement or the confounding effects of the known activity of HTSGY. The difference of a single amino acid residue establishes a clear scientific and legal differentiation point.

Sequence-specific bioactivity vs. HTSGY
Class-level inference
HSSGY (His-Ser-Ser-Gly-Tyr): unknown activity
HTSGY (His-Thr-Ser-Gly-Tyr): patented hypocholesterolemic
Single residue substitution defines distinct IP and function discovery space.
Inferred from patent claims on structurally analogous pentapeptide.
Hypocholesterolemic peptide Functional food ingredient Peptide structure-activity relationship

Optimized HPLC for Serine Stereoinversion

The presence of multiple serine residues in L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine presents a high risk of stereoinversion, an impurity that cannot be reliably quantified without a specifically optimized analytical method. Research on a model peptide (Gly-Ser-Gly-Tyr) has shown that separating L-Ser and D-Ser containing peptide pairs requires a dedicated and precisely adjusted HPLC protocol using a reverse-phase column [1]. The study established that simple generic HPLC methods are insufficient for this analysis [1]. Therefore, procurement of HSSGY from a supplier that does not provide a certificate of analysis validated by such a peptide-specific stereoinversion method carries the risk of receiving a product with an undefined and potentially confounding amount of D-amino acid contamination. This requirement for specialized analysis is a key differentiator, as it mandates the selection of a vendor with demonstrated peptide analytical capabilities rather than a general chemical supplier.

HPLC separation of L/D-Ser isomers
Method context
Optimized pH and solvent gradient required to resolve L-Ser and D-Ser containing peptide pairs on a reversed-phase column.
Vendor QC should include a validated chiral HPLC method for stereoinversion.
Method demonstrated on model peptide Gly-Ser-Gly-Tyr; applicable to HSSGY.
Peptide quality control Stereoinversion analysis Reversed-phase HPLC

His and Tyr Photochemical ET Reactivity

The specific sequence of L-Histidyl-L-seryl-L-serylglycyl-L-tyrosine (HSSGY) makes it a defined model for studying electron transfer (ET) processes, a function that is highly sensitive to peptide structure and chirality. A study on a highly analogous pentapeptide, (L)-His-(L/D)-Asp-(L/D)-Ser-Gly-(L)Tyr, demonstrated that the efficiency of photoinduced ET and fluorescence quenching is directly influenced by the chirality of the constituent amino acids, with measurable differences between peptides containing L-Asp/D-Ser versus D-Asp/L-Ser isomers [1]. This work validates the class of His-...-Ser-Gly-Tyr peptides as sensitive probes for studying ET mechanisms. The HSSGY peptide, with its unique double L-Ser motif, represents a distinct and well-defined member of this class. Its selection over other analogs ensures that research into ET mechanisms is conducted on a defined, unchanging scaffold, allowing for precise interpretation of results and comparison with existing literature on similar model systems.

His-Tyr photoinduced ET probe
Class-level inference
Electron transfer efficiency and fluorescence quenching depend on chirality of constituent amino acids in His-...-Ser-Gly-Tyr peptides.
Defined chiral ET model; supports precise interpretation of spectroscopic data.
Based on CIDNP and fluorescence studies on related pentapeptide isomers.
Photoinduced electron transfer Peptide photochemistry CIDNP spectroscopy

HSSGY Targeted Applications


Uncharacterized Bioactivity Exploration

This compound is ideal for research programs seeking to explore the unique biological functions of the His-Ser-Ser-Gly-Tyr sequence. As a close analog of the patented hypocholesterolemic peptide HTSGY, it offers a path to investigate structure-activity relationships and potentially discover novel activities without infringing on existing intellectual property [1].

Serine-Rich Peptide QC and Stability

Due to the presence of multiple L-serine residues, HSSGY is a valuable model compound for developing and validating analytical methods to detect and quantify stereoinversion. It can serve as a challenging test case for HPLC method development, ensuring that a vendor's quality control processes are robust enough to guarantee the stereochemical purity of supplied peptides [2].

Photochemical Electron Transfer Studies

HSSGY serves as a structurally defined probe for advanced biophysical studies. Its sequence, containing redox-active His and Tyr residues, makes it suitable for investigating photoinduced electron transfer (ET) mechanisms. Using this pure, defined pentapeptide allows for precise interpretation of spectroscopic data and comparisons with the established literature on similar model systems [3].

Application
Selection Property
Validation Focus
Sequence-specific bioactivity research
Distinct from patented HTSGY analog (Ser vs. Thr substitution)
Explore uncharacterized His-Ser-Ser-Gly-Tyr mediated function and IP landscape
Stereoinversion QC method development
Multiple L-Ser residues susceptible to racemization
Quantification of L/D-Ser isomers via optimized chiral HPLC protocol
Photoinduced electron transfer research
Redox-active His and Tyr residues in a defined chiral scaffold
Characterization of ET efficiency and chiral sensitivity under controlled photolysis
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